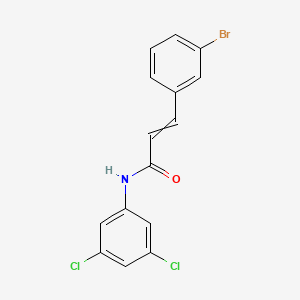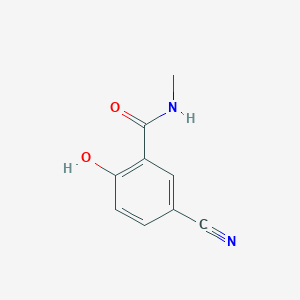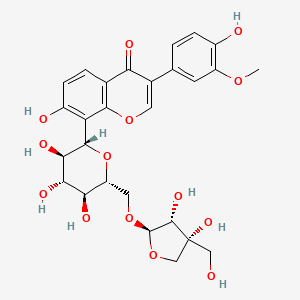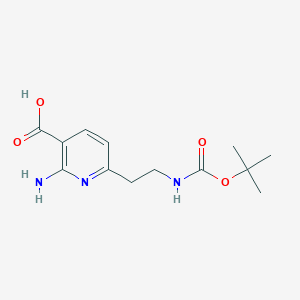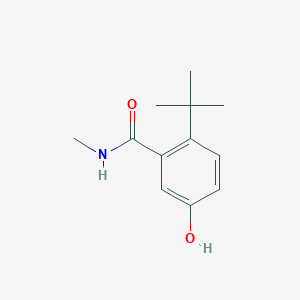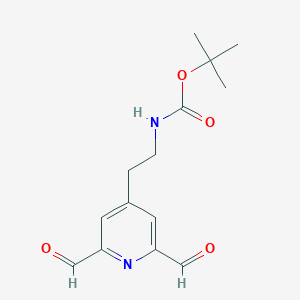
Tert-butyl 2-(2,6-diformylpyridin-4-YL)ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(2,6-diformylpyridin-4-YL)ethylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a pyridine ring, and an ethylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,6-diformylpyridin-4-YL)ethylcarbamate typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring followed by the introduction of the formyl groups at the 2 and 6 positions. The tert-butyl group is then added to the nitrogen atom of the pyridine ring, and the ethylcarbamate moiety is introduced through a carbamation reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(2,6-diformylpyridin-4-YL)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under specific conditions.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(2,6-diformylpyridin-4-YL)ethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(2,6-diformylpyridin-4-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in coordination with metal ions, affecting various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another pyridine derivative with different substituents, used in different chemical reactions and applications.
Uniqueness
Tert-butyl 2-(2,6-diformylpyridin-4-YL)ethylcarbamate is unique due to the presence of both formyl and ethylcarbamate groups, which confer specific reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C14H18N2O4 |
|---|---|
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2,6-diformylpyridin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)15-5-4-10-6-11(8-17)16-12(7-10)9-18/h6-9H,4-5H2,1-3H3,(H,15,19) |
Clave InChI |
MPNJJQXVHNQUTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=CC(=NC(=C1)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


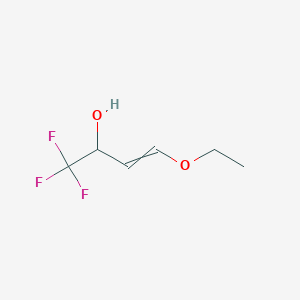

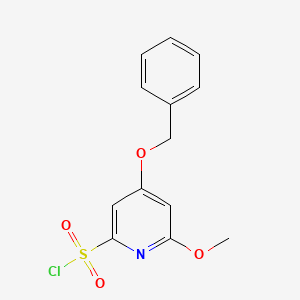
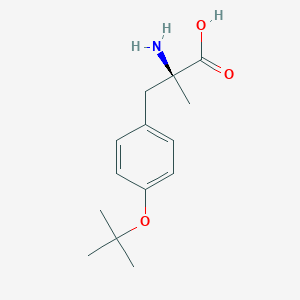
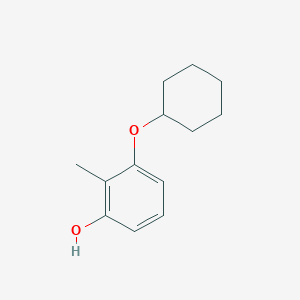


![3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14854352.png)
